Introduction: The Rationale for Isotopic Labeling
Introduction: The Rationale for Isotopic Labeling
An In-depth Technical Guide to the Synthesis and Characterization of Mildronate-d3
This guide provides a comprehensive technical overview for the synthesis and characterization of Mildronate-d3 (3-(2,2,2-trimethyl-d3-hydrazinium)propionate), an isotopically labeled analog of the cardio-protective and performance-modulating drug Mildronate (Meldonium). The primary focus is to equip researchers, chemists, and analytical scientists with the requisite knowledge to produce and validate this critical internal standard for advanced biomedical and anti-doping applications.
Mildronate, chemically known as 3-(2,2,2-trimethylhydrazinium)propionate, is a structural analog of gamma-butyrobetaine (GBB), a precursor in the biosynthesis of carnitine.[1] Its mechanism of action involves the inhibition of GBB hydroxylase, which in turn downregulates carnitine biosynthesis.[2] This modulation of cellular metabolism has established its use in treating ischemia and neurological disorders.[2][3]
In the realm of analytical chemistry, particularly for pharmacokinetic studies and anti-doping analysis, the use of stable isotope-labeled internal standards is the gold standard. Deuterium (²H or D) is an ideal stable isotope for this purpose. The substitution of hydrogen with deuterium creates a compound that is chemically identical to the parent drug but has a distinct, higher molecular weight.
Why Mildronate-d3?
The scientific justification for creating Mildronate-d3 is rooted in the need for a perfect internal standard for mass spectrometry (MS)-based quantification. An ideal internal standard must:
-
Co-elute chromatographically with the analyte.
-
Exhibit identical ionization efficiency and fragmentation behavior.
-
Be easily distinguishable by its mass-to-charge ratio (m/z).
Mildronate-d3 fulfills these criteria perfectly. It behaves identically to unlabeled Mildronate during sample extraction, chromatography, and ionization, but is 3 Daltons heavier. This mass difference allows for precise and accurate quantification of Mildronate in complex biological matrices, correcting for any sample loss during preparation.[4][5] The choice to deuterate the N-methyl groups is strategic; these positions are not sites of metabolic activity, ensuring the isotopic label is retained in vivo.
Part 1: A Validated Approach to Chemical Synthesis
The synthesis of Mildronate-d3 is a logical, multi-step process that builds upon established methods for preparing the parent compound.[5][6] The core strategy involves the quaternization of a dimethylated hydrazinium precursor with a deuterated methylating agent.
Synthetic Strategy & Retrosynthesis
The synthesis can be logically broken down into two primary transformations:
-
Formation of the Precursor: A Michael addition reaction between 1,1-dimethylhydrazine and a suitable acrylic acid ester (e.g., methyl acrylate) to form methyl 3-(2,2-dimethylhydrazino)propionate.
-
Deuterated Quaternization & Hydrolysis: Alkylation of the tertiary amine in the precursor with a trideuterated methyl source (iodo-d3-methane, CD₃I), followed by saponification of the methyl ester to yield the final zwitterionic product.
Caption: Retrosynthetic analysis of Mildronate-d3.
Detailed Experimental Protocol
This protocol is a self-validating system, where successful isolation and characterization of the intermediate in Step 1 provides confidence for proceeding to the final deuteration and hydrolysis steps.
Step 1: Synthesis of Methyl 3-(2,2-dimethylhydrazino)propionate
-
Rationale: This step creates the core carbon-nitrogen backbone of the molecule. The use of an antioxidant is recommended in some procedures to prevent the oxidation of the hydrazine starting material.[5]
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,1-dimethylhydrazine (1.0 eq).
-
Slowly add methyl acrylate (1.05 eq) dropwise at room temperature. The reaction is exothermic; maintain the temperature below 50°C using a water bath.
-
After the addition is complete, heat the reaction mixture to 80-85°C and stir for 3 hours.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature. Purify the crude product by vacuum distillation to yield methyl 3-(2,2-dimethylhydrazino)propionate as a liquid.
Step 2: Synthesis of Methyl-d3 3-(2,2,2-trimethyl-d3-hydrazinium)propionate Iodide
-
Rationale: This is the key isotopic labeling step. Iodo-d3-methane (CD₃I) is an efficient and commercially available reagent for introducing the deuterated methyl group.[7] The reaction is a standard Sₙ2 quaternization of a tertiary amine.
-
Dissolve the purified methyl 3-(2,2-dimethylhydrazino)propionate (1.0 eq) from Step 1 in a suitable solvent such as acetone or ethanol (approx. 10 mL per gram of starting material).
-
Cool the solution to 0°C in an ice bath.
-
Add iodo-d3-methane (CD₃I, 1.1 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate will form as the quaternary salt is generated.
-
Monitor for the disappearance of the starting material by TLC.
-
Filter the resulting white solid, wash with cold acetone, and dry under vacuum to obtain the intermediate salt. This product can be used directly in the next step.
Step 3: Saponification to Mildronate-d3
-
Rationale: The final step is the hydrolysis of the methyl ester to the carboxylate, forming the stable zwitterion. Basic hydrolysis (saponification) is the most direct method.[6]
-
Dissolve the crude methyl-d3 3-(2,2,2-trimethyl-d3-hydrazinium)propionate iodide (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of potassium hydroxide (1.1 eq) in water dropwise.
-
Stir the mixture at room temperature for 2-4 hours until TLC or LC-MS indicates complete hydrolysis of the ester.
-
Neutralize the reaction mixture carefully with a dilute acid (e.g., HCl) to a pH of ~7.
-
Remove the solvent under reduced pressure. The resulting solid will be a mixture of Mildronate-d3 and inorganic salts (e.g., KI, KCl).
-
Purify the Mildronate-d3 by recrystallization from an ethanol/water mixture to yield the final product as a white crystalline solid.
Part 2: Comprehensive Characterization & Data Validation
Rigorous characterization is non-negotiable to confirm the structural integrity, isotopic incorporation, and purity of the synthesized Mildronate-d3. The primary techniques employed are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Caption: A logical workflow for the characterization of Mildronate-d3.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides two critical pieces of information: the exact mass of the molecule, confirming its elemental composition, and its fragmentation pattern, which offers structural proof. For Mildronate-d3, the key is to observe the precise mass shift of +3.0188 Da relative to the unlabeled standard, corresponding to the substitution of 3 protiums (1.0078 Da each) with 3 deuteriums (2.0141 Da each).
| Analyte | Chemical Formula | Calculated Exact Mass [M]⁺ | Observed [M]⁺ (m/z)[8] |
| Mildronate | C₆H₁₅N₂O₂⁺ | 147.1128 | 147.1129 |
| Mildronate-d3 | C₆H₁₂D₃N₂O₂⁺ | 150.1317 | 150.1317 |
Data sourced from Görgens et al. (2015)[8]
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) reveals a characteristic fragmentation pattern. The most prominent fragmentation involves the neutral loss of trimethylamine. For Mildronate-d3, this corresponds to the loss of trimethylamine-d3, providing definitive proof of the label's location on the quaternary amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides an unambiguous structural map of the molecule.
-
¹H NMR Spectroscopy: The most powerful validation is the comparison of the ¹H NMR spectra of the starting material, the non-deuterated analog, and the final Mildronate-d3 product. The defining feature of a successful synthesis is the complete disappearance of the sharp singlet corresponding to the nine protons of the trimethylhydrazinium group. Based on data for a similar non-deuterated salt, this signal appears around δ 3.30 ppm.[9] The two triplet signals for the propionate backbone (–N–CH₂– and –CH₂–COO⁻) should remain, providing a clean internal reference.
-
¹³C NMR Spectroscopy: In a proton-decoupled ¹³C NMR spectrum, the carbon atom attached to the three deuterium atoms (–CD₃) will exhibit a characteristic triplet multiplicity due to C-D coupling. Furthermore, this signal will have a significantly reduced intensity compared to the other carbon signals due to the absence of the Nuclear Overhauser Effect (NOE) enhancement from attached protons.
Conclusion
The synthesis and characterization of Mildronate-d3 is a robust and reproducible process vital for modern analytical science. The synthetic route, based on a Michael addition followed by deuterated quaternization and hydrolysis, is chemically sound and efficient. Verification through high-resolution mass spectrometry and NMR spectroscopy provides a self-validating workflow, ensuring the production of a high-purity, accurately labeled internal standard. This guide provides the foundational expertise for laboratories to implement this methodology, supporting high-integrity research in pharmacokinetics, clinical diagnostics, and anti-doping enforcement.
References
-
Görgens, C., Guddat, S., Dib, J., & Thevis, M. (2015). Mildronate (Meldonium) in professional sports - monitoring doping control urine samples using hydrophilic interaction liquid chromatography - high resolution/high accuracy mass spectrometry. Drug testing and analysis, 7(11), 973–979. Available at: [Link]
-
Görgens, C., Guddat, S., Dib, J., & Thevis, M. (2015). Figure 1: Synthesis of Mildronate-D3 (3-(2,2,2-trimethylhydrazinium)propionate-D3) as internal standard. ResearchGate. Available at: [Link]
- Kalvinsh, I., et al. (2009). Method for producing 3-(2,2,2-trimethyl-hydrazinium) propionate dihydrate. U.S. Patent Application Publication No. US 2009/0318731 A1.
- CN109369446A (2019). A kind of preparation method of high-purity methyl 3-(2,2,2-trimethylhydrazine) propionate bulk drug intermediate. Google Patents.
-
National Center for Biotechnology Information (n.d.). Meldonium. PubChem Compound Database. Retrieved February 7, 2024, from [Link]
-
Görgens, C., Guddat, S., & Thevis, M. (2015). Figure 2: Product ion t-HCD mass spectra of the permanent positively charged Mildronate and Mildronate-D3 (IS) precursor ions. ResearchGate. Available at: [Link]
-
Zicane, D., & Turks, M. (2008). New process for the preparation of 3-(2,2,2-Trimethylhydrazinium) propionate dihydrate. European Patent Office, EP2128126 A1. Available at: [Link]
-
WIPO (2021). Method for efficiently preparing deuterated iodomethane and application of deuterated iodomethane. WIPO Patentscope, CN113214043. Available at: [Link]
-
Wikipedia contributors. (n.d.). Meldonium. Wikipedia. Retrieved February 7, 2024, from [Link]
-
Cristoni, S., Vitarelli, F., Spiti, S., & Brambilla, M., et al. (2023). Unraveling the complexity of anti-doping analysis: reassessing meldonium detection and doping verdicts in a case study. European Review for Medical and Pharmacological Sciences. Available at: [Link]
-
Semantic Scholar. (n.d.). Figure 2 from Mildronate (Meldonium) in professional sports... Semantic Scholar. Retrieved February 7, 2024, from [Link]
-
YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Chad's Prep. Available at: [Link]
-
Sjakste, N., Gutcaits, A., & Kalvinsh, I. (2005). Mildronate: an antiischemic drug for neurological indications. CNS drug reviews, 11(2), 151–168. Available at: [Link]
-
Brazill, J. (2019). Meldonium (Mildronate): Definition and uses in sports. Medical News Today. Available at: [Link]
Sources
- 1. europeanreview.org [europeanreview.org]
- 2. Iron(II)-Catalyzed Denitration Reaction: Synthesis of 3-Methyl-2-arylimidazo[1,2-a]pyridine Derivatives from Aminopyridines and 2-Methylnitroolefins [organic-chemistry.org]
- 3. preprints.org [preprints.org]
- 4. Mildronate (Meldonium) in professional sports - monitoring doping control urine samples using hydrophilic interaction liquid chromatography - high resolution/high accuracy mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US20090318731A1 - Method for producing 3-(2,2,2-trimethyl-hydrazinium) propionate dihydrate - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. researchgate.net [researchgate.net]
- 9. CN109369446A - A kind of preparation method of high-purity methyl 3-(2,2,2-trimethylhydrazine) propionate bulk drug intermediate - Google Patents [patents.google.com]
